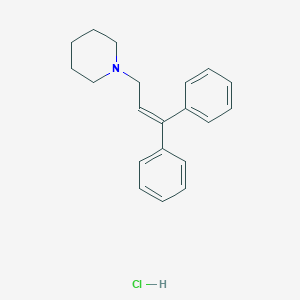

Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride

Description

General Academic Context of Piperidine (B6355638) Derivatives in Medicinal and Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in medicinal chemistry and drug discovery. Piperidine-containing compounds are considered "privileged structures" because they are capable of interacting with a wide range of biological targets, leading to diverse pharmacological activities. Their derivatives are found in more than twenty classes of pharmaceuticals and numerous naturally occurring alkaloids.

The versatility of the piperidine scaffold allows it to serve as a core component in the design of drugs for a vast array of conditions. The pharmacological spectrum of piperidine derivatives includes applications as antipsychotics, antihistamines, analgesics, and treatments for neurological and metabolic diseases. This widespread utility is due to the piperidine ring's adaptable pharmacophoric properties and its conformational flexibility, which enhance binding interactions with biological targets. The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a significant focus of modern organic chemistry.

Significance of Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride as a Research Compound

The primary significance of this compound in the scientific community is its role as a characterized chemical impurity and an analytical reference standard. It is specifically identified as an impurity of the active pharmaceutical ingredients (APIs) Benzhexol (also known as Trihexyphenidyl) and Pridinol. nih.govpatsnap.comsynzeal.compharmaffiliates.com

As a reference standard, this compound is crucial for several quality control (QC) applications during the synthesis and formulation stages of drug development. nih.govsynzeal.com Its uses include:

Analytical Method Development: Helping to create and refine methods to detect and quantify impurities in the final drug product.

Method Validation (AMV): Ensuring that the analytical methods are accurate, precise, and reliable.

Quality Control: Serving as a benchmark in routine testing to ensure that batches of Benzhexol and Pridinol meet the stringent purity requirements set by regulatory bodies. nih.govsynzeal.com

The availability of a fully characterized standard like this compound allows pharmaceutical manufacturers to accurately identify and control the levels of this specific impurity, ensuring the safety and efficacy of the final medicinal product.

| Identifier | Value |

|---|---|

| CAS Number | 30778-27-9 |

| Molecular Formula | C₂₀H₂₃N · HCl |

| Molecular Weight | 313.90 g/mol |

| Common SynonymsAlso known as Benzhexol Impurity 3 HCl or Anhydro Pridinol | 1-(3,3-Diphenylallyl)piperidine hydrochloride |

| CAS Number (Free Base) | 13150-57-7 |

Historical Development and Current Research Trajectories

The historical development of this compound is intrinsically linked to the development of the pharmaceuticals for which it is an impurity. The context for its identification and synthesis as a reference compound begins with the discovery of Trihexyphenidyl (Benzhexol).

Trihexyphenidyl, a centrally acting muscarinic antagonist for treating Parkinson's disease, was first described in scientific literature in 1949 and received FDA approval that same year. nih.govpatsnap.comdrugbank.comdrugbank.com The development and subsequent large-scale manufacturing of this drug would have necessitated the identification and characterization of its process-related impurities to ensure product quality and safety. Pridinol, another anticholinergic drug, also counts this compound as a known impurity. pharmaffiliates.comwikipedia.orgnih.gov

The current research trajectory for this compound is not focused on discovering new therapeutic applications for the molecule itself. Instead, its trajectory is stable and well-defined within the field of analytical chemistry. Ongoing research and development in the pharmaceutical industry continue to rely on high-purity reference standards like this one for the development of new generic versions of drugs, the refinement of manufacturing processes, and for ensuring compliance with evolving global regulatory standards for drug purity.

| Year | Event |

|---|---|

| 1949 | Discovery of Trihexyphenidyl (Benzhexol) published. nih.govdrugbank.com |

| 1949 (May 13) | Trihexyphenidyl granted FDA approval. nih.govdrugbank.com |

| Post-1949 | Identification and characterization of manufacturing impurities, including this compound, becomes necessary for quality control. |

| Present | Compound is used as a key analytical reference standard for Benzhexol and Pridinol. nih.govsynzeal.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3,3-diphenylprop-2-enyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-14H,3,8-9,15-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESPVWVRNNTIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184796 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30778-27-9 | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030778279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidine, 1 3,3 Diphenylallyl , Hydrochloride and Its Analogues

Established Reaction Pathways for Piperidine (B6355638) Ring Formation

The core piperidine ring can be constructed through several well-established reaction pathways, each offering distinct advantages in terms of accessibility, functional group tolerance, and scalability.

Cyclization reactions are pivotal in forming the six-membered piperidine ring. Intramolecular cyclization of amines with alkenes is a direct route to piperidine derivatives beilstein-journals.org. A notable example is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via acid-mediated alkyne functionalization to form an enamine, followed by iminium ion generation and subsequent reduction to yield the piperidine ring mdpi.com.

Reductive amination is a widely utilized two-component method for C-N bond formation, frequently applied in [5+1] annulations for piperidine synthesis mdpi.com. This process involves the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine group mdpi.com. Double reductive amination (DRA) is a particularly effective strategy, enabling the formation of two C-N bonds (C5-N and C1-N) in a single synthetic step to construct the piperidine skeleton chim.it. This approach has been successfully employed in the synthesis of polyhydroxypiperidines, often leveraging sugar-derived dicarbonyl substrates to achieve desired absolute configurations. For instance, the synthesis of isofagomine involved a double reductive amination using ammonia (B1221849) and hydrogen as the reducing agent, achieving a 78% yield chim.it. Furthermore, piperidine scaffolds can be accessed through oxidative ring opening of substituted indenes or cyclopentenes, followed by a ring-closing step via double reductive amination with primary chiral amines, which can involve ring expansion nih.gov.

Table 1: Representative Cyclization Reactions for Piperidine Ring Formation

| Reaction Type | Key Reactants | Intermediate Species | Outcome/Yield Example | Source |

| Intramolecular Reductive Hydroamination/Cyclization | Alkynes, Amines | Iminium ion | Piperidine formation | mdpi.com |

| Double Reductive Amination | Dicarbonyl compounds, Amines, Reducing Agent | Imines | Piperidine ring formation (e.g., isofagomine, 78%) chim.it | mdpi.comchim.it |

| Electroreductive Cyclization | Imines, Terminal dihaloalkanes | Radical anion, Anion intermediate | Piperidine derivatives (e.g., 1,2-diphenylpiperidine) beilstein-journals.org | beilstein-journals.org |

| Radical Intramolecular Cyclization | Linear amino-aldehydes | Radical | Piperidines (cobalt(II) catalyzed) mdpi.com | mdpi.com |

Hydrogenation and other reduction strategies are fundamental for converting unsaturated nitrogen-containing heterocycles, such as pyridines, into saturated piperidine rings. The preparation of piperidine itself is commonly achieved by the catalytic hydrogenation of pyridine (B92270), typically using a nickel catalyst at elevated temperatures (170-200°C) or by employing reducing agents like sodium in ethanol (B145695) or tin in hydrochloric acid dtic.mil.

Ruthenium(II) mdpi.comorganic-chemistry.org and rhodium(I) mdpi.com catalysts are frequently utilized for the reduction of pyridine derivatives. For example, a ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines mdpi.com. Palladium-catalyzed hydrogenation is also effective, particularly for the synthesis of fluorinated piperidines mdpi.com. Beyond pyridine reduction, piperidinones can be reduced to their corresponding piperidines using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) dtic.mil.

Transfer hydrogenation, employing hydrogen sources like borane-ammonia (H3N-BH3) with a RuCl3·xH2O precatalyst, provides a practical and efficient route for the reduction of pyridines to piperidines in good yields organic-chemistry.org. A stable, commercially available rhodium oxide (Rh2O3) catalyst has been reported for the hydrogenation of diverse unprotected pyridines under mild conditions (e.g., 5 bar H2 at 40 °C), demonstrating broad substrate scope and applicability to pyridines bearing carboxylic acid, ester, or amide functionalities directly on the ring rsc.org. These hydrogenations often initiate with hydrogen transfer to the 4th position of the pyridine ring rsc.org.

Table 2: Key Hydrogenation and Reduction Methods for Piperidines

| Method | Catalyst/Reagent | Conditions/Characteristics | Substrates/Products | Source |

| Catalytic Hydrogenation | Nickel catalyst | 170-200°C | Pyridine to Piperidine | dtic.mil |

| Reduction | Sodium in ethanol, Tin in hydrochloric acid | - | Pyridine to Piperidine | dtic.mil |

| Metal-Catalyzed Hydrogenation | Ru(II), Rh(I), Pd | Various, including diastereoselective cis-hydrogenation mdpi.com | Pyridine derivatives to Piperidines (e.g., fluorinated piperidines) mdpi.com | mdpi.comorganic-chemistry.org |

| Reduction of Piperidinones | LiAlH4, NaBH4 | - | Piperidinones to Piperidines | dtic.mil * * |

Multicomponent reactions (MCRs) represent highly atom-economical synthetic strategies where three or more reactants combine in a single step to form a complex product, circumventing the need for isolation of intermediates mdpi.com. This approach significantly reduces synthetic effort and time compared to traditional sequential syntheses mdpi.com. Piperidine derivatives are frequently synthesized through MCRs due to their ability to efficiently assemble complex molecular architectures mdpi.comresearchgate.net.

Cascade sequences, often integrated within MCRs, involve a series of sequential chemical transformations where the product of one reaction directly serves as the reactant for the next, without intermediate purification researchgate.netacs.org. A common example in piperidine synthesis is the Knoevenagel–Michael–Mannich cyclization cascade, which can produce polysubstituted 2-piperidinones stereoselectively. In such reactions, ammonium (B1175870) acetate (B1210297) can function as both a catalyst and a nitrogen source researchgate.net. Another significant cascade is the nitro-Mannich/lactamization domino sequence, which has been shown to construct the piperidine core with high diastereoselectivity, sometimes even without the need for an external catalyst researchgate.netfrontiersin.org.

The Petasis reaction, a type of multicomponent coupling reaction involving a boronic acid, an amine, and a carbonyl derivative, is another powerful tool acs.org. It enables efficient access to highly functionalized amines, including those with multiple stereogenic centers, and can be designed to incorporate high levels of diastereo- and enantioselectivity acs.org. The versatility of the Petasis reaction also allows for its combination with secondary transformations in cascade or sequence-dependent manners to achieve diverse polycyclic scaffolds acs.org.

Advanced Synthetic Approaches to Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride

Advanced synthetic methodologies are crucial for accessing complex piperidine structures, especially those requiring precise control over stereochemistry and regioselectivity, such as this compound.

Stereoselective and enantioselective synthesis are paramount for the creation of piperidine derivatives, as specific stereoisomers often possess distinct biological activities nih.govdicp.ac.cnnih.gov. Chiral piperidines are prevalent in natural products and drug molecules, necessitating efficient methods for their asymmetric synthesis from simple starting materials dicp.ac.cn.

One advanced approach involves asymmetric hydrogenation and reductive transamination reactions. A rhodium-catalyzed reductive transamination using pyridinium (B92312) salts and a chiral primary amine has been reported to yield a variety of chiral piperidines with excellent diastereo- and enantioselectivities dicp.ac.cn. This method offers advantages over traditional asymmetric hydrogenation and multistep syntheses by allowing access to structures such as fluorinated and 15N-labelled piperidines dicp.ac.cn.

Enantioenriched α-substituted piperidines can also be synthesized efficiently via continuous flow reactions involving N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, which yield products with high diastereoselectivities organic-chemistry.org. Furthermore, stereoselective routes employing the reduction of N-acyliminium ion intermediates have been developed to produce cis-2,3-disubstituted piperidines nih.gov. For 3-substituted piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate provides a highly regio- and enantioselective pathway to 3-substituted tetrahydropyridines, serving as valuable precursors to a wide range of enantioenriched 3-piperidines, including clinically used compounds snnu.edu.cn. Indirect approaches, such as asymmetric cyclopropanation of tetrahydropyridines followed by reductive ring opening, are also employed to achieve stereoselective functionalization at the C3 position of piperidines nih.govnsf.gov.

The precise functionalization of specific positions, particularly allylic positions as seen in the 3,3-diphenylallyl group of the target compound, heavily relies on the development and optimization of catalysts. Catalyst development is crucial for controlling site-selectivity and stereoselectivity during the C-H functionalization of piperidine derivatives nih.govnsf.govd-nb.info.

Rhodium-catalyzed C-H insertions and cyclopropanations, utilizing donor/acceptor carbenes, have proven effective for the site-selective functionalization of piperidines nih.govnsf.gov. Specific chiral dirhodium catalysts, such as Rh2(R-TCPTAD)4 and Rh2(R-TPPTTL)4, have been extensively developed and optimized for C2 functionalization of N-Boc-piperidines and N-Bs-piperidines, respectively. These catalysts exhibit moderate to high diastereoselectivity and good enantioselectivity nih.govnsf.gov. For instance, Rh2(R-TPPTTL)4-catalyzed reactions achieved high diastereoselectivity (exceeding 29:1 d.r.) and consistent enantioselectivity (ranging from 52% to 73% ee) for C2 functionalization nih.govnsf.gov.

The choice of the amine protecting group significantly influences the site selectivity of C-H functionalization reactions nsf.gov. For example, N-Boc-piperidine typically favors C2 functionalization with specific catalysts, whereas N-α-oxoarylacetyl-piperidines can be designed to yield C4-substituted analogues nsf.gov. Optimization studies for C-H functionalization often involve a systematic evaluation of various chiral dirhodium tetracarboxylate catalysts and the strategic use of ester switches (e.g., substituting methyl esters with trichloroethyl esters) to enhance stereoselectivity d-nb.info.

Table 3: Optimized Catalytic Conditions for Piperidine Functionalization

| Functionalization Site | Substrate Type | Catalyst | Diastereoselectivity (d.r.) | Enantioselectivity (ee) | Source |

| C2 | N-Boc-piperidine | Rh2(R-TCPTAD)4 | Moderate | Variable | nih.govnsf.gov |

| C2 | N-Bs-piperidine | Rh2(R-TPPTTL)4 | >29:1 | 52–73% | nih.govnsf.gov |

| C4 | N-α-oxoarylacetyl-piperidines | Rh2(S-2-Cl-5-BrTPCP)4 | - | - | nsf.gov |

Microwave-Assisted and Flow Chemistry Applications in Piperidine Synthesis

Microwave-assisted organic synthesis (MAOS) and continuous flow chemistry have emerged as powerful tools for accelerating and improving the efficiency of chemical reactions, including the synthesis of piperidine derivatives. These techniques offer advantages such as reduced reaction times, improved yields, and enhanced safety compared to conventional batch processes.

Microwave irradiation has been effectively employed in the one-pot synthesis of nitrogen-containing heterocycles, including piperidines. This method facilitates efficient cyclocondensation reactions between alkyl dihalides and primary amines or hydrazines in an alkaline aqueous medium, providing a simple and rapid route to these cyclic amines organic-chemistry.org. Furthermore, microwave heating has been utilized in specific steps for piperidine derivative synthesis. For instance, a method involving p-toluenesulfonic acid (p-TsOH) bound on silica (B1680970) gel, subjected to microwave irradiation at 180 °C for 15–20 minutes, has demonstrated high yields (80–90%) in the synthesis of certain piperidine derivatives, illustrating the utility of microwave assistance in enhancing reaction kinetics and yields researchgate.net.

Continuous flow chemistry offers a practical approach for the synthesis of various enantioenriched α-substituted piperidines. A notable example involves the continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. This process allows for the rapid production of α-substituted piperidines in good yields and high diastereoselectivities within minutes, demonstrating excellent scalability and practical utility for synthesizing drug precursors organic-chemistry.org.

Derivatization Strategies for Substituted Analogues of Piperidine, 1-(3,3-diphenylallyl)-

Derivatization strategies for creating substituted analogues of Piperidine, 1-(3,3-diphenylallyl)-, focus on modifying the piperidine ring or introducing structural variations to the 3,3-diphenylallyl moiety. The piperidine ring is a common pharmacophore found in numerous bioactive natural products and marketed drugs, making it a significant target for synthetic modifications kcl.ac.uk.

One approach involves N-alkylation reactions, which can be applied to introduce the 3,3-diphenylallyl group onto the piperidine nitrogen. Related studies have explored the palladium-catalyzed selective hydrogenation of 3,3-diphenylallyl alcohol, which can serve as a precursor for the 3,3-diphenylallyl moiety, enabling the synthesis of 3,3-diarylpropylamine drugs. While the direct synthesis of 1-(3,3-diphenylallyl)piperidine via this route is not explicitly detailed in the provided sources, the principle of attaching the diphenylallyl unit to an amine (such as piperidine) is demonstrated through the synthesis of analogous compounds like (3,3-diphenylallyl)diisopropylamine researchgate.net.

Another strategy for generating diverse piperidine analogues involves the aza-Michael reaction. This atom-efficient method is effective for accessing biologically important piperidines and can be particularly useful for introducing various substitutions on the piperidine ring. For example, the aza-Michael cyclization of substituted divinyl ketones with primary amines, such as benzylamine, can yield racemic, aromatically and aliphatically 2-substituted N-benzylic 4-piperidones. The use of chiral primary amines, like (S)-α-phenylethylamine, can further provide separable diastereomeric 4-piperidone (B1582916) products with resolved stereochemistry at the 2-position of the piperidine ring, offering a route to stereochemically defined analogues kcl.ac.uk.

The hydroaminomethylation of aromatic olefins with piperidine can also serve as a model system for preparing biologically active 1-amino-3,3-diarylpropenes. This method highlights the potential for constructing complex molecular architectures that could later be incorporated into piperidine frameworks or modified to yield 1-(3,3-diphenylallyl)piperidine analogues researchgate.net.

Advanced Structural and Conformational Analysis of Piperidine, 1 3,3 Diphenylallyl , Hydrochloride

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the absolute and relative stereochemistry, as well as the solid-state conformations and crystal packing, of crystalline compounds. While specific single-crystal X-ray diffraction data for Piperidine (B6355638), 1-(3,3-diphenylallyl)-, hydrochloride from the provided citations are not detailed, the principles and applications discussed for related compounds and general methodologies offer valuable insights into how such studies would be conducted and interpreted for this compound.

Single-crystal X-ray diffraction is indispensable for unambiguously assigning the absolute and relative stereochemistry of chiral molecules and molecules with complex stereogenic centers. For compounds like Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride, this technique would provide the definitive spatial arrangement of atoms. When a compound is enantiopure and contains at least one heavy atom (such as chlorine in the hydrochloride salt), the absolute configuration can be determined by collecting Friedel pairs with sufficient coverage during data acquisition jhu.edu.

The process typically involves mounting suitable crystals on a diffractometer under a cold nitrogen stream (e.g., 110 K) to reduce thermal motion and improve data resolution. The diffraction pattern is then analyzed to determine cell dimensions, and if the crystal quality is satisfactory, data collection proceeds using a combination of ω and φ scans to achieve high resolution. Structure solution and refinement, often performed using programs like Shelxtl, reveal the atomic coordinates, bond lengths, bond angles, and torsion angles, thereby establishing the stereochemical relationships within the molecule jhu.edu. The application of X-ray diffraction to piperidine derivatives, such as in the characterization of 1-(3-chloropropyl)piperidin-1-ium tetraphenylborate, confirms its utility in determining solid-state structures and highlighting intricate intermolecular interactions researchgate.net.

Piperidine derivatives generally exhibit chair conformations in the solid state, influenced by the substituents and their interactions. For simpler piperidine, piperazine, and morpholine, crystal structures reveal the formation of N-H···N hydrogen-bonded chains, which can further organize into sheets or other networks researchgate.net. The packing efficiency and the interplay of intermolecular forces are central to crystal engineering, dictating the stability and properties of the crystalline form ucl.ac.uk. Therefore, for this compound, solid-state analysis would illuminate how the piperidine ring adopts its chair conformation, how the bulky 3,3-diphenylallyl group is oriented (e.g., equatorially to minimize steric hindrance), and how these molecules interact with each other and with the chloride ions to form a stable crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Insights

NMR spectroscopy is a powerful technique for probing molecular structure and dynamics in solution. Unlike X-ray crystallography, which provides a static picture in the solid state, NMR offers insights into conformational equilibria and dynamic processes occurring in solution.

Dynamic NMR (DNMR) is particularly useful for studying conformational interconversions, such as ring flips or restricted rotation around bonds, by observing temperature-dependent changes in NMR spectra. For piperidine rings, the chair-to-chair interconversion is a well-known dynamic process. The presence of a nitrogen atom in the ring, especially when substituted, can introduce additional complexities due to restricted rotation about C-N bonds.

Studies on 2-aryl-1-formyl-4-piperidones have utilized ¹³C dynamic NMR spectroscopy to investigate amide rotational barriers. These studies revealed that the introduction of a formyl group on the piperidone nitrogen can induce a change in the piperidine ring conformation, influencing the disposition of substituents (e.g., an indolyl group adopting an axial or equatorial position depending on steric interactions) clockss.org. Similar dynamic behavior related to the piperidine nitrogen and its substituents would be expected for this compound, where the large 3,3-diphenylallyl group attached to the nitrogen could exhibit restricted rotation, leading to observable conformational equilibria at different temperatures. Variable-temperature NMR can identify the presence of multiple conformers and allow for the determination of activation energies for their interconversion ncl.ac.uk.

Advanced NMR techniques are crucial for unambiguous stereochemical assignment and for understanding the preferred solution-state conformations.

Coupling Constants (J-values): Vicinal coupling constants () are highly dependent on the dihedral angle between the coupled protons (Karplus relationship). In six-membered rings like piperidine, the magnitude of these coupling constants can differentiate between axial-axial (large J, typically > 10 Hz), axial-equatorial (medium J), and equatorial-equatorial (small J) relationships oup.com. For example, a coupling constant of 10.4 Hz between hydrogen atoms in a six-membered ring suggests an axial-axial relationship, indicating a trans compound with equatorial substituents in a stable chair conformation oup.com. Analyzing the coupling patterns and magnitudes for the protons on the piperidine ring and the allyl chain in this compound would provide critical information about its solution-state conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are directly bonded. This makes NOESY an invaluable tool for establishing relative stereochemistry and confirming conformational preferences where through-bond correlations might be ambiguous ipb.ptlibretexts.org. By observing NOE correlations between the protons on the piperidine ring and those on the 3,3-diphenylallyl moiety, the precise spatial arrangement and preferred conformer in solution can be deduced ipb.ptlibretexts.orgnih.gov. For instance, a strong NOE between a proton on the piperidine ring and a proton on the allyl group would indicate their proximity in space, supporting a specific conformer ipb.pt. Two-dimensional (2D) NMR techniques like ¹H-¹H COSY, HSQC, and HMBC are also routinely used to make unambiguous signal assignments, which are prerequisite for detailed conformational analysis nih.govresearchgate.net.

The combined application of 1D and 2D NMR, particularly variable-temperature studies and NOESY, allows for a detailed understanding of the dynamic interplay of conformers and their dominant populations in solution for this compound.

Theoretical and Computational Conformational Analysis

Theoretical and computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), play a complementary role to experimental techniques in understanding conformational landscapes. These methods can predict stable conformers, assess their relative energies, and elucidate the forces driving conformational preferences in various environments (gas phase, implicit solvent, explicit solvent).

Computational conformational analysis typically involves:

Conformer Generation: Algorithms explore the potential energy surface to identify possible low-energy conformers. This can involve systematic searches or more advanced techniques like molecular dynamics simulations (e.g., using REMD and cluster analysis) researchgate.netxtalpi.com.

Energy Minimization and Ranking: Each generated conformer is energy-minimized, and their relative energies are calculated using various levels of theory (e.g., semi-empirical, DFT, ab initio MO theory) xtalpi.combigchem.eu. This allows for the prediction of the most stable conformers.

Solvation Effects: Computational models can incorporate solvent effects, either implicitly (using a continuum solvent model) or explicitly (including solvent molecules in the simulation), to predict solution-phase conformations researchgate.net. This is crucial for comparing theoretical predictions with NMR data.

Interaction Analysis: Computational tools can analyze intricate intermolecular interactions, such as hydrogen bonding and noncovalent interactions (e.g., using Hirshfeld surface and QTAIM analyses), providing quantitative insights into their strength and role in stabilizing specific conformations or crystal packing arrangements researchgate.net.

Crystal Structure Prediction (CSP): For solid-state analysis, CSP methods can perform global searches of crystal structures for target molecules, including salts, to predict thermodynamically stable crystalline forms and their relative stabilities xtalpi.com. This involves conformation analysis, force field training, crystal structure generation, and energy ranking xtalpi.com.

For this compound, theoretical calculations would complement experimental data by:

Predicting the preferred chair conformations of the piperidine ring and the orientations of the diphenylallyl group, along with their relative stabilities in different environments.

Identifying potential energy barriers for conformational changes, which can then be correlated with dynamic NMR data researchgate.net.

Providing a deeper understanding of the electronic structure and intermolecular interactions that stabilize the observed conformations in both solution and solid states, including the role of the protonated nitrogen and chloride ion researchgate.netmdpi.com.

A workflow typically involves using software packages for geometry optimization, energy calculation, and subsequent analysis of the resulting conformers and their interactions researchgate.net.

Quantum Chemical Calculations (e.g., DFT for Preferred Conformations)

Quantum Chemical Calculations, particularly Density Functional Theory (DFT), are extensively used to predict the preferred conformations and electronic properties of molecules. For a compound like this compound, DFT calculations would be employed to identify the lowest energy conformers in the gas phase or implicitly consider solvent effects using continuum solvation models. The compound comprises a six-membered piperidine ring, a nitrogen atom with potential protonation (due to the hydrochloride salt), and a flexible 3,3-diphenylallyl substituent. The conformational flexibility arises from the piperidine ring puckering and the rotations around the bonds connecting the piperidine nitrogen to the allyl group, and the rotations within the diphenylallyl moiety itself.

DFT methodologies, such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), would be used for geometry optimization of various initial conformers. Initial structures could be generated through systematic conformational searches or by considering known conformational preferences of similar substructures. For instance, the piperidine ring typically favors a chair conformation, with substituents generally preferring equatorial positions to minimize steric hindrance, although axial conformations can also be stable depending on the specific substitution and environment ajol.infowikipedia.org. The presence of the large 3,3-diphenylallyl group would significantly influence the preferred orientation and potential ring inversions of the piperidine moiety. Similarly, rotations around the C-C and C-N bonds of the allyl group and the phenyl rings would lead to a multitude of accessible conformers.

DFT calculations would yield:

Global and Local Minima: Identification of the lowest energy conformer (global minimum) and other energetically accessible local minima.

Relative Energies: The energy differences (e.g., in kcal/mol) between different stable conformers, indicating their relative populations at a given temperature.

Geometric Parameters: Precise bond lengths, bond angles, and crucial dihedral angles that define the molecular shape of each conformer. Dihedral angles, especially those involving the piperidine ring and the allyl chain, are critical for describing the conformational landscape.

Electronic Properties: Such as partial atomic charges and dipole moments, which can provide insights into intramolecular interactions (e.g., hydrogen bonding, steric repulsions) that stabilize or destabilize specific conformers.

While specific published DFT findings for this compound were not directly identified in the current search, general DFT applications on similar piperidine-containing compounds or molecules with large flexible substituents demonstrate its utility in elucidating conformational preferences ajol.infouoa.grresearchgate.netnih.govchemrxiv.org. For illustrative purposes, a hypothetical table outlining potential DFT results for the compound is presented below:

Table 1: Hypothetical DFT-Calculated Conformational Data for this compound

| Conformer ID | Relative Energy (kcal/mol) | N-C-C-Ph Dihedral Angle (°) | Piperidine Ring Conformation | Diphenyl Moiety Orientation |

| C1 (Global Minimum) | 0.00 | -175.2 | Chair (N-equatorial) | Staggered |

| C2 | 0.85 | 62.1 | Chair (N-equatorial) | Eclipsed |

| C3 | 1.50 | -58.9 | Chair (N-axial) | Staggered |

| C4 | 2.10 | 178.5 | Chair (N-axial) | Eclipsed |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations complement quantum chemical calculations by enabling the exploration of broader conformational landscapes and the dynamic behavior of molecules over time. MM utilizes classical mechanics and empirical force fields to calculate potential energies, making it computationally less intensive than DFT and suitable for larger systems and extended simulations wikipedia.org. MD simulations then apply these force fields to simulate the time-dependent movement of atoms, providing insights into conformational transitions and the accessible conformational ensemble under specific conditions (e.g., temperature, solvent).

For this compound, MM/MD simulations would be particularly valuable for:

Extensive Conformational Sampling: Overcoming the limitations of static DFT calculations by exploring a vast number of possible conformations, including those separated by high energy barriers that might not be easily found by static optimization.

Dynamic Conformational Transitions: Observing the transitions between different conformers and quantifying the rates of these transitions. This is crucial for understanding the flexibility of the molecule.

Solvent Effects: Simulating the molecule in an explicit solvent environment (e.g., water) to understand how solvation influences its conformational preferences and dynamics, which is especially relevant for a hydrochloride salt.

Free Energy Landscapes: Constructing free energy landscapes to identify stable conformational basins and the energy barriers between them, offering a more complete picture of conformational accessibility.

MD simulations would typically involve defining the molecule with an appropriate force field (e.g., CHARMM, AMBER, OPLS-AA), equilibrating the system at a desired temperature and pressure, and then running production simulations for extended periods (e.g., tens to hundreds of nanoseconds or microseconds) to ensure sufficient sampling of the conformational space tubitak.gov.trosti.gov. The trajectory data from MD simulations can be analyzed to extract various properties, such as:

Root Mean Square Deviation (RMSD): To monitor the stability of the molecular structure during the simulation and identify significant conformational changes.

Dihedral Angle Distributions: To quantify the populations of different rotational isomers around flexible bonds.

Hydrogen Bond Analysis: To identify and quantify intra- and intermolecular hydrogen bonds, which are critical for the hydrochloride salt's behavior and interactions with its environment.

Clustering Analysis: To group similar conformations sampled during the simulation into distinct conformational states, thus identifying the most populated conformers.

Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound in Aqueous Solution

| Simulation Parameter | Value | Description of Outcome/Finding |

| Total Simulation Time | 200 ns | Comprehensive sampling of conformational space. |

| Temperature | 300 K | Physiologically relevant temperature. |

| Solvation Model | Explicit Water | Consideration of explicit solvent effects. |

| Number of Conformational Clusters Identified | 5 | Distinct groups of stable conformations. |

| Most Populated Conformers | C1 (60%), C2 (25%) | Distribution of the compound among stable states. |

| Key Conformational Transitions | Piperidine ring flip, allyl chain rotations | Identified dynamic processes and their frequencies. |

| Intramolecular H-bonds | 2-3 persistent H-bonds | Identification of stabilizing internal interactions. |

Pre Clinical Pharmacological Investigations and Mechanistic Studies of Piperidine, 1 3,3 Diphenylallyl , Hydrochloride

In Vitro Biological Activity Profiling

Comprehensive in vitro biological activity profiling for Piperidine (B6355638), 1-(3,3-diphenylallyl)-, hydrochloride is not extensively detailed in the current literature. While various piperidine-containing compounds and derivatives have demonstrated a range of biological activities, specific data for this particular compound in the areas of receptor binding, enzyme kinetics, cellular mechanisms, antioxidant activity, and macromolecular interactions remain largely uncharacterized in public domain search results.

Receptor Binding Affinity and Functional Assays (e.g., Dopamine (B1211576) Transporter)

Specific receptor binding affinity and functional assay data for Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride, including its interaction with the dopamine transporter, are not available in the examined literature. Research on other piperidine analogues has shown interactions with dopamine transporters, with some demonstrating high affinity nih.govnih.govmdpi.commdpi.comcpn.or.kr. However, these findings cannot be extrapolated to the specific compound, this compound, without direct experimental evidence.

Table 1: Receptor Binding Affinity and Functional Assays for this compound

| Receptor/Assay | Observed Activity/Affinity | IC50/Ki (nM) | Notes |

| Dopamine Transporter | No specific data found | N/A | |

| Other Receptors/Assays | No specific data found | N/A |

Enzyme Inhibition Kinetics and Target Identification (e.g., α-glucosidase)

No specific data regarding the enzyme inhibition kinetics or target identification, such as α-glucosidase inhibition, for this compound has been identified. While the piperidine class of compounds is known to include α-glucosidase inhibitors and other enzyme modulators psu.eduwho.intresearchgate.netnih.govgoogle.comscielo.brresearchgate.netacademicjournals.orgmdpi.com, direct evidence for this specific compound is not present.

Table 2: Enzyme Inhibition Kinetics and Target Identification for this compound

| Enzyme/Target | Inhibition (Yes/No) | IC50/Ki (µM) | Notes |

| α-glucosidase | No specific data found | N/A | |

| Other Enzymes/Targets | No specific data found | N/A |

Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Modulation)

Investigations into the cellular mechanism of action for this compound, including its potential to induce apoptosis or modulate the cell cycle, are not reported in the current search results. General studies on various piperidine derivatives have demonstrated their capacity to induce apoptosis and arrest cell cycle progression in cancer cells, as well as in fungal pathogens like Candida auris researchgate.netnih.govnih.govchemsrc.comresearchgate.netfrontiersin.org. However, these findings pertain to other piperidine-containing compounds and not specifically to this compound.

Table 3: Cellular Mechanism of Action Studies for this compound

| Mechanism of Action | Observed Effect | Cell Line/Model | Notes |

| Apoptosis Induction | No specific data found | N/A | |

| Cell Cycle Modulation | No specific data found | N/A |

Antioxidant and Free Radical Scavenging Activity

Specific research on the antioxidant and free radical scavenging activity of this compound is not available. General studies on piperidine derivatives and compounds containing a piperidine moiety, such as piperine, have shown varied levels of antioxidant properties and free radical scavenging capabilities in in vitro assays like DPPH and CUPRAC researchgate.netchemsrc.comresearchgate.netnwmedj.orgnwmedj.orgnih.govjuniperpublishers.comnih.govmdpi.comresearchgate.netbioline.org.brscielo.org.bo.

Table 4: Antioxidant and Free Radical Scavenging Activity for this compound

| Assay Method | Observed Activity/IC50 | Notes |

| DPPH Radical Scavenging | No specific data found | |

| Other Antioxidant Assays | No specific data found |

Macromolecular Interaction Studies (e.g., DNA Interaction)

Direct investigations into the macromolecular interactions of this compound, such as its interaction with DNA, have not been found in the reviewed literature. While some piperidine derivatives have been explored for DNA interaction in the context of their biological activities nih.govscience.gov, there is no specific information for this particular compound.

Table 5: Macromolecular Interaction Studies for this compound

| Macromolecule | Type of Interaction | Notes |

| DNA | No specific data found | |

| Other Macromolecules | No specific data found |

In Vivo Pharmacodynamic Evaluation in Relevant Animal Models (excluding clinical data)

There are no publicly available in vivo pharmacodynamic evaluation studies specifically focused on this compound in relevant animal models. While the broader class of piperidine derivatives has been subject to various in vivo pharmacological assessments for diverse therapeutic applications nih.govmdpi.comuj.edu.plmdpi.commdpi.com, direct evidence for the target compound's pharmacodynamic profile in animal models is absent from the current literature.

Table 6: In Vivo Pharmacodynamic Evaluation for this compound

| Animal Model | Pharmacodynamic Effect | Key Findings |

| No specific data found | No specific data found | No specific data found |

Efficacy Assessment in Disease-Specific Animal Models (e.g., anti-cancer, anti-inflammatory, anti-diabetic)

Numerous studies have explored the efficacy of various piperidine derivatives in diverse disease models. For instance, piperlotines, which are α,β-unsaturated amides containing a piperidine moiety, have demonstrated notable in vivo anti-inflammatory activity in mouse models, specifically in the 12-O-tetradecanoylphorbol-13-acetate (TPA) acute inflammation model uni.lu. Similarly, piperine, another compound incorporating a piperidine moiety, has exhibited significant antihyperglycemic activity in alloxan-induced diabetic mice during subacute studies, although it acutely raised blood glucose at higher doses nih.govresearchgate.net. Furthermore, other piperidine-containing structures have shown promise as anticancer agents in various cancer cell lines and tumor xenograft models frontiersin.orgufmg.brnih.govmdpi.com. Despite these broader findings on piperidine derivatives, comprehensive pre-clinical efficacy assessments in disease-specific animal models specifically for This compound were not identified in the conducted literature search. Consequently, no detailed research findings or data tables regarding its direct anti-cancer, anti-inflammatory, or anti-diabetic efficacy in animal models can be presented.

Pre-clinical Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships

The investigation of pre-clinical pharmacokinetic-pharmacodynamic (PK/PD) relationships is an essential component of drug development, providing insights into a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics and how these factors quantitatively relate to its observed pharmacological effects jscimedcentral.complos.org. While PK/PD modeling is a well-established discipline for understanding drug behavior, and certain piperidine-containing compounds have been subjected to such studies nih.gov, specific pre-clinical pharmacokinetic-pharmacodynamic data or detailed mechanistic studies pertaining directly to This compound were not ascertainable from the available literature.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for deciphering how chemical modifications to a molecule's structure influence its biological activity and selectivity dndi.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.net. The piperidine nucleus itself is a common and versatile structural motif (pharmacophore) found in a multitude of biologically active compounds and pharmaceuticals biotech-asia.org. Research into other piperidine derivatives has revealed that structural variations can significantly impact their pharmacological properties. For instance, the presence of specific linkages (e.g., an ether linkage between quinoline (B57606) and piperidine) has been found critical for the inhibitory activity against influenza viruses frontiersin.org. Similarly, the piperidine moiety has been identified as a fundamental structural element for dual histamine (B1213489) H3 and sigma-1 receptor activity in certain antagonists researchgate.net. Modifications to piperidine rings and their substituents have also been explored in the context of soluble epoxide hydrolase inhibitors ufmg.br and serotonin (B10506) reuptake inhibitors plos.org.

However, specific and detailed structure-activity relationship studies, including the precise elucidation of key pharmacophores, essential functional groups, or the impact of peripheral modifications on the biological activity and selectivity that are unique to This compound or its direct analogues, were not identified in the conducted literature review. Therefore, comprehensive research findings on these specific SAR aspects for the compound cannot be provided.

Computational Chemistry and Molecular Modeling for Piperidine, 1 3,3 Diphenylallyl , Hydrochloride

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or target protein) to form a stable complex researchgate.netmdpi.comnih.gov. The primary goal is to predict the binding pose and estimate the binding affinity between the ligand and its target mdpi.com. For Piperidine (B6355638), 1-(3,3-diphenylallyl)-, hydrochloride, molecular docking simulations would typically involve:

Target Selection: Identifying potential biological targets (e.g., receptors, enzymes, ion channels) based on its structural similarity to known active compounds or through broad target screening.

Ligand Preparation: Optimizing the 3D structure of Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride, including its protonation states and tautomeric forms, to ensure accurate representation in the binding site researchgate.net.

Docking Simulation: Running docking algorithms (e.g., AutoDock Vina, GOLD, Glide) to place the compound into the active site of the target protein, exploring various conformations and orientations mdpi.comtbzmed.ac.ir.

Scoring and Ranking: Evaluating the strength of the predicted interactions using scoring functions, which assign a numerical value (e.g., binding energy in kcal/mol) to each pose. A more negative binding energy generally indicates stronger binding mdpi.com.

Ligand-Target Interaction Analysis: Beyond just a binding score, analyzing the specific interactions at the atomic level is crucial. This involves identifying the types of non-covalent interactions that contribute to the binding, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors (e.g., N-H, O-H) and acceptors (e.g., O, N) on the ligand and receptor tbzmed.ac.irresearchgate.net.

Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and hydrophobic pockets of the receptor researchgate.net.

Pi-Stacking Interactions: Aromatic rings in the ligand (like the diphenylallyl moiety in this compound) can engage in parallel or T-shaped stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site nih.govembl.de.

Salt Bridges: Electrostatic interactions between charged groups on the ligand (e.g., the protonated piperidine nitrogen) and charged amino acid residues (e.g., aspartate, glutamate) on the receptor nih.gov.

If specific docking studies were performed for this compound, the results would detail the predicted binding affinities and list the amino acid residues in the target protein that form key interactions with different parts of the molecule (e.g., the piperidine ring, the diphenylallyl group, and the hydrochloride salt). Such data would typically be presented in tables showing binding scores and figures illustrating the 3D binding poses with highlighted interactions. For example, a hypothetical data table from a docking study might look like this (illustrative, no actual data for this compound):

| Predicted Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| Receptor X | -X.X | PheY, AspZ, TrpA | Pi-stacking, H-bond, Salt bridge |

| Enzyme Y | -Y.Y | LeuB, AlaC, SerD | Hydrophobic, H-bond |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling identifies the essential 3D arrangements of chemical features of a molecule (or a set of molecules) that are necessary for its biological activity researchgate.netjppres.comwustl.edu. These features typically include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups jppres.com.

For this compound, if it were part of a series of compounds with known activity against a specific target, a pharmacophore model could be derived. This model would represent the critical molecular features of the compound that enable its interaction with a biological target. The diphenylallyl moiety, for instance, might contribute aromatic and hydrophobic features, while the piperidine nitrogen, when protonated, could act as a hydrogen bond donor or a positively charged center frontiersin.org.

Once a pharmacophore model is generated, it serves as a query for virtual screening wikipedia.org. Virtual screening is a computational technique used to rapidly search large databases of chemical compounds (millions to billions) to identify new molecules that match the pharmacophore hypothesis nih.govsemanticscholar.org. This process allows for the efficient identification of novel lead compounds with similar biological activity without the need for physical synthesis and testing of every compound mdpi.com.

The process would involve:

Model Generation: Creating a 3D pharmacophore model based on the structure of this compound and its presumed interaction pattern, or from a series of active compounds that include it researchgate.netugm.ac.id.

Database Screening: Searching extensive chemical libraries (e.g., ZINC, PubChem, internal databases) for compounds that possess the identified pharmacophore features semanticscholar.org.

Hit Prioritization: Ranking the identified "hits" based on how well they match the pharmacophore model, often followed by molecular docking and further analysis to confirm their potential jppres.com.

While specific pharmacophore features and virtual screening outcomes for this compound were not found, such studies would aim to discover new chemical entities that could share or enhance its potential biological effects.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis involves developing mathematical models that correlate the chemical structure of a compound with its biological activity medcraveonline.comjmchemsci.com. These models use molecular descriptors (numerical representations of structural or physicochemical properties) to predict the activity of new or untested compounds medcraveonline.comnih.gov.

For this compound, a QSAR study would typically involve:

Data Collection: Gathering a dataset of structurally similar piperidine derivatives with known biological activities against a specific target or for a particular property (e.g., enzyme inhibition, receptor binding, toxicity) nih.govtcmsp-e.com.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset (e.g., topological, electronic, physicochemical, quantum chemical descriptors) nih.govmdpi.com.

Model Building: Applying statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms like SVM or neural networks) to build a predictive model relating the descriptors to the observed activity jmchemsci.comnih.govmdpi.comqsartoolbox.org.

Model Validation: Assessing the robustness and predictive ability of the model using internal and external validation techniques (e.g., R², Q², RMSE) jmchemsci.comnih.govmdpi.com.

If this compound were included in a QSAR dataset, its structural features (e.g., the size and branching of the allyl group, the electron density of the phenyl rings, the basicity of the piperidine nitrogen) would be correlated with its observed activity. This would help elucidate which structural modifications might enhance or diminish its activity. For example, a QSAR model might highlight the importance of lipophilicity or specific spatial arrangements of the diphenylallyl moiety for a particular biological effect.

A hypothetical QSAR model output, if specific research findings were available, might describe the relationship between activity and certain descriptors:

Model Equation (Illustrative): Activity = C1 * LogP + C2 * HBD + C3 * AROM_COUNT + Intercept Where LogP is lipophilicity, HBD is hydrogen bond donors, AROM_COUNT is aromatic ring count, and C1, C2, C3 are coefficients.

This predictive modeling is crucial for rational drug design, allowing chemists to prioritize the synthesis of compounds with a higher predicted chance of success, thus saving time and resources medcraveonline.com.

In Silico Prediction of Biological Properties (e.g., ADMET, target prediction, pathway analysis)

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine a drug candidate's success in preclinical and clinical development mdpi.comslideshare.net. In silico ADMET prediction involves computational methods to estimate these properties, helping to filter out compounds with unfavorable pharmacokinetic or toxicity profiles early in the drug discovery process pensoft.netresearchgate.netdrugpatentwatch.com.

For this compound, in silico ADMET tools would predict parameters such as:

Absorption: Oral bioavailability, Caco-2 permeability, gastrointestinal absorption mdpi.comresearchgate.net.

Distribution: Blood-brain barrier (BBB) penetration, volume of distribution, plasma protein binding mdpi.comdrugpatentwatch.com.

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition or substrate potential, which are key in drug metabolism mdpi.com.

Excretion: Renal clearance, transporter interactions.

Toxicity: Predictions for various toxicities like hepatotoxicity, cardiotoxicity (e.g., hERG inhibition), mutagenicity, and general toxicity slideshare.netpensoft.net.

These predictions often rely on physicochemical properties (e.g., molecular weight, LogP, topological polar surface area) and structural features, and can be evaluated against established "drug-likeness" rules such as Lipinski's Rule of Five mdpi.compensoft.net. While specific ADMET data for this compound is not publicly available, computational tools could readily provide such a profile if its structure was submitted for analysis.

Target Prediction: In silico target prediction aims to identify potential biological macromolecules (proteins) that a given compound might interact with, even if not originally intended gene-quantification.denih.gov. This can be achieved through various methods:

Ligand-based approaches: Comparing the compound's structure or pharmacophore features to databases of compounds with known targets gene-quantification.de.

Structure-based approaches: Docking the compound against a wide range of protein structures to identify potential binding partners gene-quantification.de.

For this compound, target prediction would suggest a list of proteins with which it is most likely to interact. This is valuable for understanding potential polypharmacology (activity at multiple targets) or identifying off-target effects that could lead to side effects gene-quantification.de. For instance, given the piperidine moiety, common targets for piperidine derivatives, such as various receptors or enzymes, might be predicted nih.govnih.govmdpi.com.

Pathway Analysis: Once potential biological targets are identified, pathway analysis can be performed. This involves mapping the predicted targets to known biological pathways (e.g., using databases like KEGG or Reactome) to understand the broader biological processes that might be modulated by the compound nih.govresearchgate.net.

For this compound, pathway analysis would reveal which signaling cascades, metabolic processes, or disease pathways might be affected by its predicted target interactions. This helps in understanding the compound's potential therapeutic applications or identifying pathways that could lead to adverse events mdpi.com. For example, if target prediction suggests interaction with certain neurotransmitter receptors, pathway analysis could highlight neurochemical pathways influenced by these interactions.

Compound Name and PubChem CID

Analytical Method Development for Research Purity and Quantification of Piperidine, 1 3,3 Diphenylallyl , Hydrochloride

Chromatographic Methodologies (e.g., RP-HPLC, GC-MS for research-grade samples)

Chromatographic techniques are foundational for assessing the purity and quantifying research-grade samples of Piperidine (B6355638), 1-(3,3-diphenylallyl)-, hydrochloride. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two prominent methods applicable to this compound class.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is extensively utilized for the analysis of polar and semi-polar organic compounds, including piperidine derivatives and their hydrochloride salts, owing to its versatility and high resolution researchgate.netcore.ac.ukresearchgate.netjetir.org. For Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride, its salt form suggests good water solubility, making RP-HPLC an appropriate choice.

Typical RP-HPLC method development for piperidine derivatives involves a C18 stationary phase, which is standard for reversed-phase separations researchgate.netresearchgate.net. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid, or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) researchgate.netcore.ac.ukresearchgate.net. The pH of the aqueous component is critical, especially for basic compounds like piperidine derivatives, as it influences the ionization state of the amine and thus its retention behavior on the C18 column. Buffers are commonly used to maintain a stable pH, thereby ensuring consistent retention times and peak shapes core.ac.ukresearchgate.net.

Given the presence of the diphenylallyl moiety, which contains a conjugated aromatic system, this compound is expected to possess a strong chromophore, making UV detection viable. Common detection wavelengths for similar compounds, such as other piperidine derivatives with aromatic rings, can range from 210 nm to 260 nm core.ac.ukresearchgate.netjetir.org. The flow rate, column temperature, and injection volume are further parameters that require optimization to achieve optimal resolution, sensitivity, and run time for purity assessment and quantification researchgate.net. For instance, one RP-HPLC method for piperidine hydrochloride used an Inertsil C18 column (250 × 4.6 mm I.D.) at 30°C, with a mobile phase of water with 0.1% phosphoric acid and acetonitrile (32:68, V:V) at a flow rate of 1.0 mL/min researchgate.netoup.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. While this compound, as a hydrochloride salt, may exhibit limited volatility and thermal stability for direct GC-MS analysis, its free base (Piperidine, 1-(3,3-diphenylallyl)-) or suitable derivatives can be analyzed semanticscholar.orggoogle.comnih.govunusida.ac.id. GC-MS can be particularly valuable for detecting residual solvents or volatile impurities in research-grade samples google.com.

For the analysis of piperidine derivatives by GC-MS, non-polar or moderately polar capillary columns are typically employed. The temperature program of the GC oven is crucial for separating the compound from other volatile components semanticscholar.orggoogle.com. Mass spectrometry (MS) provides compound identification through fragmentation patterns and allows for quantification based on ion abundance semanticscholar.orggoogle.commdpi.com. For compounds that are not sufficiently volatile, derivatization strategies (discussed in Section 6.3) are often necessary to convert them into more volatile and thermally stable forms suitable for GC analysis researchgate.netresearchgate.net. For example, dinitrophenyl (DNP) derivatives have been used for GC-MS analysis of piperidine metabolites semanticscholar.org.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment (beyond basic identification)

Beyond basic identification, advanced spectroscopic techniques offer detailed insights into the structural integrity and purity of this compound. These methods provide complementary information critical for confirming synthesis outcomes and identifying subtle impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H NMR and 13C NMR, is indispensable for comprehensive structural elucidation and assessing the purity of organic compounds ontosight.aiacs.orgslideshare.net.

1H NMR Spectroscopy: Provides information on the number, type, and connectivity of hydrogen atoms within the molecule. For this compound, characteristic shifts would be observed for the piperidine ring protons (methylene protons adjacent to the nitrogen, and other ring protons), the allyl protons (vinylic and benzylic protons), and the aromatic protons from the diphenyl groups acs.org. The integration of peaks provides quantitative information on the number of protons, allowing for purity assessment by revealing the presence of unexpected proton environments from impurities or by-products.

13C NMR Spectroscopy: Offers insights into the carbon skeleton and functional groups. Different carbon environments in the piperidine ring, the allyl chain, and the aromatic rings would yield distinct signals google.comacs.orggoogle.com. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl, methylene, methine, and quaternary carbons. The absence of signals or presence of additional signals can indicate impurities or structural deviations.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY): These advanced techniques are crucial for unambiguous structural assignments, especially for complex molecules. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) connect proton and carbon signals, providing through-bond correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide spatial proximity information, which is useful for determining stereochemistry or conformational preferences slideshare.net.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate molecular weight information, allowing for the precise determination of the elemental composition of the compound and its potential impurities mdpi.com. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) coupled with high-resolution mass analyzers (e.g., Orbitrap, QTOF) are suitable for the analysis of this compound. ESI-MS is particularly well-suited for polar and ionic compounds like hydrochloride salts.

The accurate mass measurement helps confirm the molecular formula of the intact molecular ion ([M+H]+ for the free base or [M] for the hydrochloride salt, or other adducts) and identify even minor impurities based on their exact masses mdpi.com. Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding characteristic fragment ions that provide further structural information and confirm the connectivity of atoms mdpi.com. This is especially useful for differentiating isomers or identifying the location of modifications.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation chemrxiv.orgacs.org. For this compound, characteristic absorption bands would include:

C-H stretching vibrations (aliphatic and aromatic)

C=C stretching vibrations (from the diphenylallyl group)

N-H stretching (if any secondary amine character is present, though for a tertiary amine hydrochloride, N-H stretching would be broad due to the protonated nitrogen)

C-N stretching vibrations (from the piperidine ring)

Possible broad absorption around 2500-2700 cm⁻¹ for the protonated nitrogen of the hydrochloride salt, alongside C-H stretching vibrations google.com.

FTIR can serve as a quick qualitative check for the presence of key functional groups and for confirming the identity of the synthesized compound by comparing its spectrum to a reference or a known database chemrxiv.orgnih.gov. It can also reveal the presence of certain impurities by the appearance of unexpected absorption bands.

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as volatility, detectability, or chromatographic resolution. For this compound, derivatization might be particularly beneficial for GC-MS analysis or if the compound lacks a strong chromophore for UV detection in HPLC, although the diphenylallyl group mitigates the latter concern researchgate.nethelsinki.firesearchgate.netpsu.edu.

Strategies for GC-MS

Tertiary amines, especially as hydrochloride salts, can be relatively non-volatile or thermally labile, making direct GC-MS challenging. Derivatization can transform them into more amenable forms researchgate.netresearchgate.net.

Acylation: Reaction with acylating agents (e.g., anhydrides, acid chlorides like 4-toluenesulfonyl chloride) can be used, particularly for secondary amines, but also certain tertiary amines can be modified or undergo dealkylation researchgate.netresearchgate.netpsu.edu. However, for a tertiary amine, direct acylation of the nitrogen is generally not possible without breaking C-N bonds.

Alkylation/Silylation: Silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) can replace active hydrogens, but tertiary amines typically lack such groups directly on the nitrogen. However, if any hydroxyl or carboxyl groups are present elsewhere on the molecule (which is not indicated for this specific compound), silylation could be applied researchgate.netresearchgate.net.

Carbamate Formation: Chloroformates (e.g., 2,3,4,5,6-pentafluorobenzyl chloroformate, PFBCF) can react with primary, secondary, and sometimes tertiary amines to form stable carbamates, which are often more volatile and can have enhanced electron-capture detector responses researchgate.netpsu.edu. This approach may involve dealkylation of the tertiary amine, leading to the formation of a secondary amine derivative that then reacts with the chloroformate.

Ion-pairing for GC-MS: While not a direct derivatization of the compound itself, the use of ion-pairing reagents during sample preparation can sometimes improve extraction efficiency of ionic species before a derivatization step.

Strategies for HPLC

While the diphenylallyl group likely provides sufficient UV absorbance for HPLC, derivatization can still be employed to enhance detection sensitivity (e.g., fluorescence detection) or to improve chromatographic separation characteristics, particularly for compounds with very similar retention.

Fluorescence Derivatization: Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can react with primary and secondary amines to form fluorescent derivatives helsinki.fi. While this compound is a tertiary amine hydrochloride, its free base form contains a tertiary amine. If the molecule were to undergo hydrolysis or degradation that exposes a primary or secondary amine, such derivatization could be applied.

Ion-Pairing Reagents: For HPLC of charged molecules like hydrochloride salts, ion-pairing reagents are frequently added to the mobile phase. These reagents, such as heptafluorobutyric acid (HFBA) or ammonium acetate, can interact with the charged analyte to modify its effective polarity, thereby improving retention and peak shape on reversed-phase columns core.ac.ukresearchgate.net. For example, HFBA was used as a basic ion-pairing agent to increase retention of a 4-methanesulfonyl-piperidine hydrochloride salt on a C18 column researchgate.net.

Pre-column Derivatization for UV Detection: In cases where the compound inherently lacks a chromophore or needs improved UV detection, pre-column derivatization can introduce a UV-active moiety. For example, 4-toluenesulfonyl chloride has been used as a pre-column derivatizing agent for piperidine and piperidine hydrochloride, allowing UV detection in RP-HPLC researchgate.netoup.com. This method forms a sulfonyl derivative that is more amenable to UV detection.

Derivatization strategies are selected based on the specific analytical goal, the chemical properties of the target compound, and the type of analytical instrument employed. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete reaction, minimize by-products, and maintain the integrity of the target analyte for accurate research purity and quantification.

Future Research Directions and Unexplored Avenues for Piperidine, 1 3,3 Diphenylallyl , Hydrochloride

Development of Sustainable and Green Synthetic Protocols

Current synthetic methodologies for complex organic compounds often involve harsh reagents, multiple steps, and generate significant waste. Future research could focus on developing more sustainable and environmentally benign synthetic routes for Piperidine (B6355638), 1-(3,3-diphenylallyl)-, hydrochloride. This includes exploring:

Catalytic Hydrogenation: Given that palladium-catalyzed hydrogenation of 3,3-diphenylallyl alcohol can efficiently lead to related structures, investigating similar catalytic systems for the selective synthesis of this piperidine derivative could prove fruitful. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems to catalyze specific reactions involved in its synthesis could offer highly selective and environmentally friendly alternatives.

Flow Chemistry: Implementing continuous flow reactors for synthesis could improve reaction efficiency, safety, and scalability, reducing reaction times and solvent usage.

Atom Economy and Waste Minimization: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product and minimize byproduct formation aligns with green chemistry principles. Efforts toward green chemistry in general organic synthesis have shown promising results in other reactions, such as Biginelli reactions. researchgate.net

Identification of Novel Biological Targets through High-Throughput Screening

Piperidine derivatives are known for their diverse biological activities and serve as crucial building blocks in drug discovery, forming parts of various pharmaceutical compounds, including analgesics and antihistamines. americanelements.comamericanelements.comresearchgate.net The specific compound, Piperidine, 1-(3,3-diphenylallyl)-, hydrochloride, could be a candidate for high-throughput screening (HTS) to identify novel biological targets. This involves:

Broad Spectrum Screening: Testing the compound against a wide range of biological targets, such as enzymes, receptors, and ion channels, to discover unanticipated activities.

Phenotypic Screening: Evaluating the compound's effect on cellular processes or whole organisms without prior knowledge of a specific target, which can reveal novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, systematic modifications to the 3,3-diphenylallyl and piperidine moieties could delineate SARs, guiding the design of more potent and selective derivatives.

Application in Advanced Materials Science or Catalysis

The presence of the diphenylallyl moiety, which is often involved in palladium-catalyzed reactions, and the general utility of heterocyclic compounds in materials science, suggest potential roles for this compound beyond biology. americanelements.comresearchgate.netescholarship.orgacs.org

Catalysis: The compound could be explored as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions or asymmetric synthesis, given the precedent of the diphenylallyl structure in such contexts. researchgate.netescholarship.orgacs.org

Polymer Chemistry: The molecule could be incorporated into polymer structures as a monomer or additive to impart novel properties, such as enhanced thermal stability, improved optical characteristics, or specific binding capabilities.

Supramolecular Chemistry: Investigating its ability to form self-assembled structures or host-guest complexes could lead to applications in molecular recognition or controlled release systems.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

If initial biological screenings identify promising activities, a comprehensive mechanistic understanding would be crucial. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, could provide a holistic view of the compound's effects at a systems level.

Target Deconvolution: Multi-omics can help identify the primary cellular targets and pathways modulated by the compound, even in complex biological systems.

Biomarker Discovery: Identifying specific molecular signatures or biomarkers associated with the compound's activity can aid in future drug development and patient stratification.